Cannabidivarinic Acid

Catalog No.
S969115
CAS No.
31932-13-5
M.F
C20H26O4
M. Wt
330.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cannabidivarinic Acid

CAS Number

31932-13-5

Product Name

Cannabidivarinic Acid

IUPAC Name

2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-6-propylbenzoic acid

Molecular Formula

C20H26O4

Molecular Weight

330.4 g/mol

InChI

InChI=1S/C20H26O4/c1-5-6-13-10-16(21)18(19(22)17(13)20(23)24)15-9-12(4)7-8-14(15)11(2)3/h9-10,14-15,21-22H,2,5-8H2,1,3-4H3,(H,23,24)/t14-,15+/m0/s1

InChI Key

CZXWOKHVLNYAHI-LSDHHAIUSA-N

SMILES

Array

Synonyms

cannabidivarinic acid

Canonical SMILES

CCCC1=CC(=C(C(=C1C(=O)O)O)C2C=C(CCC2C(=C)C)C)O

Isomeric SMILES

CCCC1=CC(=C(C(=C1C(=O)O)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O

The exact mass of the compound Cannabidivarinic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Cannabinoids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cannabidivarinic Acid (CBDVA, CAS 31932-13-5) is a propyl (C3) homolog of cannabidiolic acid (CBDA) and the direct biosynthetic acidic precursor to the neutral cannabinoid cannabidivarin (CBDV). In procurement and formulation contexts, CBDVA is distinguished by its high lipophilicity, exceptional peripheral restriction, and unique thermal decarboxylation profile[1]. Unlike its decarboxylated counterpart CBDV, CBDVA maintains a distinct pharmacological profile characterized by potent T-type calcium channel inhibition and G-protein coupled receptor 55 (GPR55) antagonism, alongside a lack of transient receptor potential (TRP) channel activation [2]. These baseline properties make isolated CBDVA a critical selection for advanced formulation workflows targeting peripheral endocannabinoid system (ECS) modulation without central nervous system (CNS) penetration or unintended nociceptive signaling.

Substituting CBDVA with its neutral form (CBDV) or utilizing crude acidic mixtures fundamentally alters both processability and pharmacological targeting. In vivo, CBDVA does not undergo significant decarboxylation to CBDV following systemic administration, meaning the two compounds are not interchangeable prodrugs and must be procured specifically for their distinct target affinities [1]. Furthermore, CBDVA exhibits a highly restricted brain-to-plasma ratio compared to other cannabinoid classes, ensuring strict peripheral localization. From a process standpoint, the thermal stability of isolated CBDVA differs significantly from matrix-bound extracts; substituting pure CBDVA with crude acidic mixtures introduces plant-derived catalytic impurities that accelerate unintended decarboxylation to CBDV at elevated temperatures, thereby compromising batch reproducibility and formulation stability [2].

Pharmacokinetics and Peripheral Restriction

Following intraperitoneal administration, CBDVA achieves rapid systemic absorption but demonstrates severe restriction from the central nervous system compared to other cannabinoid classes. Quantitative analysis reveals a brain-to-plasma ratio of just 0.02, with maximal brain concentrations reaching only 0.8 ng/mg and rapid elimination (t1/2 = 19 min). Furthermore, neutral CBDV is not detected in plasma or brain tissue post-injection, confirming that CBDVA does not act as an in vivo prodrug for CBDV [1].

Evidence DimensionBrain-to-plasma partitioning and in vivo decarboxylation
Target Compound DataBrain-to-plasma ratio of 0.02; 0% in vivo conversion to CBDV
Comparator Or BaselineSystemic plasma concentration (Baseline)
Quantified Difference98% restriction from brain tissue relative to plasma levels
ConditionsIntraperitoneal (i.p.) administration in murine models (5 mg/kg)

Ensures that CBDVA can be utilized in peripheral-targeted formulations without inducing CNS-mediated psychoactive or off-target neurological effects.

T-Type Calcium Channel Inhibition (Cav3.1 / Cav3.2)

CBDVA exhibits potent and selective inhibition of specific T-type calcium channels, which differentiates it from other minor cannabinoids. In fluorescence-based assays, CBDVA demonstrated ≥80% inhibition against Cav3.1 and Cav3.2 channels. Concentration-response studies established an IC50 of 2 µM for Cav3.1 and 11 µM for Cav3.2, while showing substantially less effect on the Cav3.3 isoform. Additionally, CBDVA acts as a potent antagonist at the GPR55 receptor [1].

Evidence DimensionT-type calcium channel IC50
Target Compound DataCav3.1 IC50 = 2 µM; Cav3.2 IC50 = 11 µM
Comparator Or BaselineCav3.3 channel (Baseline)
Quantified DifferenceHighly preferential inhibition of Cav3.1/3.2 over Cav3.3
ConditionsRecombinant T-type channels overexpressed in HEK-293 cells

Provides a precise mechanistic rationale for procuring CBDVA in anti-convulsant or GPR55-targeted drug discovery over broad-spectrum cannabinoids.

Receptor Selectivity and TRP Channel Non-Activation

The acidic structure of CBDVA fundamentally alters its interaction with transient receptor potential (TRP) channels compared to its neutral counterpart, CBDV. While CBDV is a known activator of TRPV1 (EC50 ~3.5 µM) and TRPA1, electrophysiological evaluations show that CBDVA at 1 µM causes no significant alteration of excitatory neurotransmission or TRP-mediated calcium responses in neuronal models [1].

Evidence DimensionTRPV1 / TRPA1 Activation
Target Compound DataNo significant calcium response or activation at 1 µM
Comparator Or BaselineCBDV (EC50 ~3.5 µM for TRPV1)
Quantified DifferenceComplete lack of TRP-mediated nociceptive activation at equivalent baseline concentrations
ConditionsDorsal root ganglion (DRG) neuronal models

Allows formulators to target the endocannabinoid system without triggering the TRPV1/TRPA1 nociceptive or desensitization pathways associated with neutral cannabinoids.

Matrix-Dependent Thermal Decarboxylation Kinetics

The thermal processability of CBDVA is highly dependent on its purity. In a crude cannabis extract matrix, thermal treatment at 130 °C for 30 minutes yields a 93% decarboxylation conversion from CBDVA to CBDV. However, isolated high-purity acidic cannabinoids lack the plant-derived matrix components that act as catalysts, resulting in a significantly reduced conversion rate (~43% for class baseline CBDA) under identical thermal conditions [1].

Evidence DimensionThermal decarboxylation yield at 130 °C (30 min)
Target Compound Data93% conversion to CBDV (in crude matrix)
Comparator Or BaselineIsolated high-purity acidic cannabinoids (~43% conversion)
Quantified Difference~50% reduction in unintended thermal conversion when matrix catalysts are removed
ConditionsThermal reaction at 130 °C for 30 minutes

Dictates that procurement of high-purity isolated CBDVA is required to maintain formulation stability and prevent unintended conversion to CBDV during moderate-heat processing.

Development of Peripherally Restricted ECS Modulators

Due to its exceptionally low brain-to-plasma ratio (0.02) and lack of in vivo conversion to CBDV, CBDVA is the optimal precursor for formulating therapeutics that target peripheral endocannabinoid system (ECS) receptors while strictly avoiding CNS penetration and psychoactive off-target effects [1].

Anti-Convulsant and T-Type Channel Assays

CBDVA's potent and selective inhibition of Cav3.1 (IC50 = 2 µM) and Cav3.2 channels, combined with its GPR55 antagonism, makes it a highly specific procurement choice for in vitro and in vivo models studying intractable epilepsies and T-type channel dysfunction [2].

Non-TRP Mediated Anti-Inflammatory Formulations

Because CBDVA does not activate TRPV1 or TRPA1 channels—unlike its neutral counterpart CBDV—it is the preferred compound for anti-inflammatory research where nociceptive triggering or TRP-mediated desensitization must be avoided [3].

High-Purity Cannabinoid Reference Standards and Calibration

The distinct thermal stability of isolated CBDVA compared to matrix-bound extracts allows it to be utilized reliably as an analytical reference standard. Procuring high-purity CBDVA ensures that calibration curves remain accurate without the rapid, catalyst-driven decarboxylation seen in crude mixtures [4].

XLogP3

5.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

330.18310931 Da

Monoisotopic Mass

330.18310931 Da

Heavy Atom Count

24

UNII

YG5ED5JUB3

Dates

Last modified: 08-16-2023

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